purvalanol A
Overview
Description
Purvalanol A is a potent and selective inhibitor of cyclin-dependent kinases (CDKs). It is a member of the 6-aminopurine class of organic compounds, characterized by a purine structure with an amino group at position 6. This compound has gained significant attention in scientific research due to its ability to induce apoptosis and arrest the cell cycle in cancer cells .
Mechanism of Action
Mode of Action
Purvalanol A triggers apoptosis by causing cell cycle arrest in cancer cells . It inhibits CDKs, thereby arresting cells in G1 and G2 phases of the cell cycle . This inhibition of CDKs disrupts the normal progression of the cell cycle, leading to cell death .
Biochemical Pathways
This compound affects the polyamine catabolic pathway, which is crucial for cell cycle progress . It induces the upregulation of polyamine catabolic enzymes spermidine/spermine N1-acetyltransferase (SSAT), polyamine oxidase (PAO), and spermine oxidase (SMO), leading to the production of toxic by-products that induce apoptosis in cancer cells .
Pharmacokinetics
It is known that this compound inhibits the abcb1 transporter, which can affect the drug’s absorption, distribution, metabolism, and excretion (adme) properties . This inhibition can potentially increase the intracellular retention of this compound, enhancing its bioavailability .
Result of Action
This compound has a strong apoptotic potential. It induces apoptosis in a caspase-dependent manner in MCF-7 estrogen receptor-positive breast cancer cells, while MDA-MB-231 (ER−) cells are less sensitive to the drug . Furthermore, Bcl-2 overexpressed cells are more resistant to this compound-mediated apoptosis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of a PAO/SMO inhibitor can prevent this compound-induced apoptosis . Additionally, the drug’s efficacy can be affected by the cellular environment, such as the presence of other signaling molecules and the expression levels of its target proteins .
Biochemical Analysis
Biochemical Properties
Purvalanol A interacts with various CDKs and cyclins, forming a stoichiometric complex necessary for the CDK subunit to gain its protein kinase activity . It acts through competitive inhibition of ATP binding, inhibiting CDK1/cyclin B, CDK2/cyclin A, CDK2/cyclin E, CDK4/cyclin D1, and CDK5-p35 .
Cellular Effects
This compound has been shown to induce apoptosis in MCF-7 estrogen receptor positive breast cancer cells . It triggers apoptosis by causing cell cycle arrest, affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with CDKs and cyclins, leading to enzyme inhibition or activation, and changes in gene expression . It competes with ATP for binding, thereby inhibiting the activity of various CDK/cyclin complexes .
Temporal Effects in Laboratory Settings
Over time, this compound has been observed to induce changes in cell function, including apoptosis in cancer cells
Dosage Effects in Animal Models
It is known that it has a potent effect on cell cycle progression and apoptosis in cancer cells .
Metabolic Pathways
This compound is involved in the regulation of the cell cycle, interacting with various enzymes and cofactors in the CDK/cyclin pathway
Transport and Distribution
It is known to be cell-permeable , suggesting it can readily cross cell membranes.
Subcellular Localization
This compound is known to interact with CDKs and cyclins, which are typically localized in the nucleus of the cell
Preparation Methods
Purvalanol A can be synthesized through a multi-step process involving the reaction of 6-chloropurine with various reagents to introduce the desired functional groups. The synthetic route typically involves the following steps:
N-Alkylation: 6-chloropurine is reacted with an appropriate alkylating agent to introduce the isopropyl group at position 9.
Amination: The resulting compound is then subjected to amination to introduce the amino group at position 6.
Hydroxylation: The compound is further hydroxylated to introduce the hydroxyl group at position 2.
Chlorination: Finally, the compound is chlorinated to introduce the chloroanilino group at position 3.
Chemical Reactions Analysis
Purvalanol A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: This compound can undergo substitution reactions, particularly at the amino and hydroxyl groups, to form various derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Purvalanol A has a wide range of scientific research applications, including:
Cancer Research: this compound is extensively studied for its ability to induce apoptosis and arrest the cell cycle in cancer cells. .
Cell Cycle Studies: As a CDK inhibitor, this compound is used to study the regulation of the cell cycle and the role of CDKs in cell cycle progression.
Signal Transduction: This compound is used to investigate the signaling pathways involved in cell survival and apoptosis, particularly those mediated by CDKs and cyclins.
Drug Development: This compound serves as a lead compound for the development of new CDK inhibitors with potential therapeutic applications.
Comparison with Similar Compounds
Purvalanol A is often compared with other CDK inhibitors, such as:
Roscovitine: Another potent CDK inhibitor with a similar mechanism of action.
Flavopiridol: A broad-spectrum CDK inhibitor that targets multiple CDKs.
Olomoucine: A CDK inhibitor with a different chemical structure but similar inhibitory effects on CDKs.
This compound’s uniqueness lies in its high selectivity for specific CDKs and its ability to induce apoptosis through the activation of polyamine catabolic pathways .
Properties
IUPAC Name |
(2R)-2-[[6-(3-chloroanilino)-9-propan-2-ylpurin-2-yl]amino]-3-methylbutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN6O/c1-11(2)15(9-27)23-19-24-17(22-14-7-5-6-13(20)8-14)16-18(25-19)26(10-21-16)12(3)4/h5-8,10-12,15,27H,9H2,1-4H3,(H2,22,23,24,25)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXCMJLOPOFPBT-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30175553 | |
Record name | Purvalanol A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30175553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
212844-53-6 | |
Record name | Purvalanol A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=212844-53-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Purvalanol A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212844536 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Purvalanol A | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04751 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Purvalanol A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30175553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PURVALANOL A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YP483E75C4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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